molecular formula C12H14F3NO5 B1439126 2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate CAS No. 1087797-83-8

2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate

Cat. No. B1439126
M. Wt: 309.24 g/mol
InChI Key: OWNCNGQKHAMJNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” is a chemical compound with the molecular formula C12H14F3NO5. It has a molecular weight of 309.24 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of “2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” is represented by the formula C12H14F3NO5 . Unfortunately, the specific structural details or a visual representation of the molecule is not available in the search results.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate” include a molecular weight of 309.24 g/mol . Unfortunately, other properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Onium Salts

    Umemoto and Gotoh (1991) detailed the synthesis of various 2,2,2-trifluoroethyl onium triflates using (2,2,2-trifluoroethyl)phenyliodonium triflate, demonstrating the trifluoroethylated salts' synthesis in a range of compounds (Umemoto & Gotoh, 1991).

  • Coupling Reactions and Synthesis of Trifluoromethyl Compounds

    Dmowski, Urbańczyk-Lipkowska, and Wójcik (2009) reported the synthesis of trifluoromethyl-bis(2,4,6-trimethoxyphenyl)methane via sodium dithionite initiated coupling, showcasing the compound's utility in creating structurally unique molecules (Dmowski et al., 2009).

  • Formation of Trifluoromethylcarbene

    Duan, Lin, Xiao, and Gu (2016) demonstrated the generation of trifluoromethylcarbene from (2,2,2-trifluoroethyl)diphenyl-sulfonium triflate, highlighting its application in cyclopropanation of olefins to produce trifluoromethylated cyclopropanes (Duan et al., 2016).

  • Development of Fluorine-containing Polyimides

    Yin, Li, Yang, Yang, Fan, and Liu (2005) synthesized new fluorine-containing polyimides from a fluorinated aromatic diamine monomer, demonstrating the application of such compounds in materials science due to their good solubility, thermal stability, and mechanical properties (Yin et al., 2005).

Chemical Methodologies and Reactions

  • Palladium-catalyzed Trifluoroethylation

    Zhao and Hu (2012) researched palladium-catalyzed 2,2,2-trifluoroethylation, emphasizing its significance in introducing fluorinated moieties to molecules, which is crucial in drug design and related fields (Zhao & Hu, 2012).

  • CO2 Adducts of Amine/Borane Pairs

    Lu, Wang, Liu, Lin, Li, and Wang (2013) explored the synthesis of CO2 adducts using frustrated Lewis pairs, highlighting the ability of these compounds in the transformation of CO2 and release of hydrogen (Lu et al., 2013).

  • Trifluoromethylation with Trifluoromethylsilane

    Matsukawa and Saijo (2008) focused on trifluoromethylation catalyzed by tris(2,4,6-trimethoxyphenyl)phosphine, showing its efficiency in producing trifluoromethylated products from carbonyl compounds and imines (Matsukawa & Saijo, 2008).

properties

IUPAC Name

2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO5/c1-18-8-4-7(5-9(19-2)10(8)20-3)16-11(17)21-6-12(13,14)15/h4-5H,6H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWNCNGQKHAMJNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-trifluoroethyl N-(3,4,5-trimethoxyphenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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